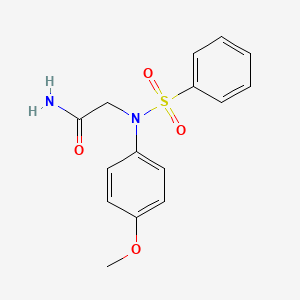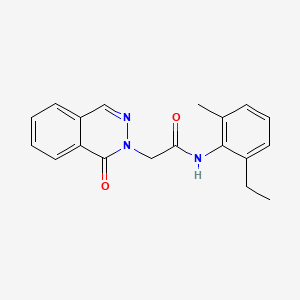
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide, also known as DFN-15, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is a sulfonamide derivative that has been studied for its ability to inhibit cancer cell growth and to act as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CAIX, this compound may disrupt the pH balance in the tumor microenvironment, leading to inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties and to reduce oxidative stress in animal models. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to have low toxicity in animal models, making it a potentially safe compound for use in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on this compound.
Zukünftige Richtungen
There are several future directions for research on N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide. One area of research is the development of targeted therapies based on the inhibition of CAIX. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic targets for this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound involves the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base to form N-(4-methylbenzenesulfonyl)-3-nitroaniline. This intermediate product is then reacted with difluoromethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research studies. One of the major areas of research has been its ability to inhibit cancer cell growth. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O4S/c1-10-5-7-13(8-6-10)23(21,22)17(14(15)16)11-3-2-4-12(9-11)18(19)20/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPFTSSXRALKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)[N+](=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)
![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)

![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)

![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)
![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)
